molecular formula C26H22N4O3 B1684367 7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

Cat. No.: B1684367
M. Wt: 438.5 g/mol
InChI Key: MNOOVRNGPIWJDI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

PPQ-102 is known to interact with the CFTR chloride channels, where it acts as a reversible inhibitor . The nature of these interactions involves the intracellular nucleotide binding domains of CFTR, leading to the inhibition of CFTR-mediated chloride current .

Cellular Effects

PPQ-102 has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been used to reduce the size and number of renal cysts in a neonatal kidney organ culture model of polycystic kidney disease . Furthermore, PPQ-102 can increase vascular endothelial growth factor-A production in cultured airway epithelial cells, triggering epidermal growth factor receptor phosphorylation .

Molecular Mechanism

At the molecular level, PPQ-102 exerts its effects through binding interactions with biomolecules, specifically the CFTR chloride channels . This leads to enzyme inhibition, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PPQ-102 have been observed to change over time. It has been shown to completely prevent cyst formation and reduce the size of preformed cysts in an ex vivo murine neonatal kidney organ culture .

Dosage Effects in Animal Models

The effects of PPQ-102 vary with different dosages in animal models. At a concentration of 5 µM, PPQ-102 has been shown to completely prevent cyst formation and reduce the size of preformed cysts in an ex vivo murine neonatal kidney organ culture .

Subcellular Localization

Current studies suggest that PPQ-102 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

PPQ-102 undergoes various chemical reactions, including:

Properties

IUPAC Name

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOOVRNGPIWJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Synthesis of PPQ-102—Synthesis of PPQ-102 was achieved in six steps as illustrated in FIG. 2B. Commercially available 6-methyluracil 1 was methylated using dimethylsulfate to produce 1,3,6-trimethyluracil 2, which upon Friedel-Crafts acylation using zinc chloride as a catalyst yielded 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione 3 as a white powder. Bromination of 3 followed by reaction with N-(2-aminophenyl)acetamide generated amino-protected intermediate 5. The acetamido function of 5 was hydrolyzed and resultant intermediate 6 was cyclocondensed with 5-methylfurfural to yield yellowish-white racemic PPQ-102 7. Aromatic compound 8, which lacks a stereocenter, was prepared from 7 by oxidation with potassium permanganate.
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acetamido
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resultant intermediate 6
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Synthesis routes and methods II

Procedure details

A mixture of 5-methylfuran-2-carbaldehyde (32 mg, 29 μl, 0.29 mmol), compound 6 (101 mg, 0.29 mmol), and ethanol (1 mL) were heated in a microwave reactor at 170° C. for 10 min. A white product was isolated, washed and recrystallized from ethanol to afford 51 mg of 7 (42% yield); m.p.>300° C.; 1H NMR (DMSO-d6): δ 7.41 (broad m, 4H), 6.95 (d, 2H, J=8.42 Hz), 6.90-6.83 (m, 2H), 6.29 (d, 2H, J=2.93 Hz), 6.08 (d, 1H, J=2.19 Hz), 5.80 (d, 1H, J=2.93 Hz), 5.69 (d, 1H, J=2.93 Hz), 3.50 (s, 3H), 3.12 (s, 3H), 2.11 (s, 3H). 13C NMR (DMSO): 159.2, 153.1, 151.9, 151.9, 139.2, 131.5, 129.6, 129.4, 128.8, 126.9, 124.3, 122.8, 120.6, 118.2, 117.6, 111.9, 108.9, 107.1, 105.2, 47.8, 32.3, 28.2, 13.9. HRMS (ES+) (m/z): [M+1]+ calculated for C26H23N4O3, 439.1765. found, 439.1771.
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42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9-dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-5,6-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione

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